molecular formula C18H22N2O2 B7571739 N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide

N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide

Cat. No. B7571739
M. Wt: 298.4 g/mol
InChI Key: GPNBUYXFARTQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide, also known as N-(4-methoxybenzyl)-N-(3-(phenyl(propyl)amino)propyl)acetamide or MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a novel therapeutic agent. MPAPA belongs to the class of compounds known as benzamides, which have been shown to exhibit various pharmacological activities.

Mechanism of Action

The exact mechanism of action of MPAPA is not fully understood, but it is thought to work by modulating the activity of the opioid receptors in the brain. MPAPA has been shown to bind to both the mu and delta opioid receptors, which are involved in pain perception and regulation.
Biochemical and Physiological Effects
In addition to its analgesic effects, MPAPA has also been shown to exhibit other biochemical and physiological effects. Studies have shown that MPAPA has anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as arthritis. MPAPA has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of MPAPA in lab experiments is its potency as an analgesic agent. This makes it useful in studies that require pain relief, such as animal models of pain. However, one of the limitations of MPAPA is its relatively short half-life, which may make it difficult to use in studies that require long-term administration.

Future Directions

There are several potential future directions for research on MPAPA. One area of interest is its potential use in the treatment of opioid addiction. MPAPA has been shown to have a lower potential for abuse and dependence compared to traditional opioid medications, making it a promising alternative for the treatment of opioid addiction. Another area of interest is its potential use in the treatment of neuropathic pain, which is often difficult to treat with traditional analgesic agents. Overall, MPAPA has the potential to be a valuable therapeutic agent in a variety of different applications.

Synthesis Methods

The synthesis of MPAPA involves a multi-step process starting with the reaction between 4-methoxybenzyl chloride and N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide(3-aminopropyl)phenylpropylamine, followed by the reaction of the resulting intermediate with acetic anhydride and acetic acid. The final product is purified through recrystallization.

Scientific Research Applications

MPAPA has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic, or pain-relieving agent. Studies have shown that MPAPA has a potent analgesic effect, which is thought to be mediated through its interaction with the opioid receptors in the brain.

properties

IUPAC Name

N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(16-5-4-6-17(11-16)20-14(2)21)19-12-15-7-9-18(22-3)10-8-15/h4-11,13,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBUYXFARTQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide

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